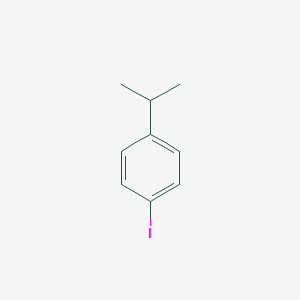
1-Iodo-4-isopropylbenzene
Cat. No. B097330
Key on ui cas rn:
17356-09-1
M. Wt: 246.09 g/mol
InChI Key: PQJOSEVTIKYWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07540978B2
Procedure details


4-Isopropylaniline (49.5 g, 366 mmol) is suspended in 200 ml of dist. water and admixed gradually under ice cooling with 200 ml of semiconcentrated sulphuric acid. Subsequently, a solution of sodium nitrite (25.5 g, 370 mmol) in 200 ml dist. water is added dropwise at such a rate that the temperature does not rise above 20° C. On completion of the dropwise addition, the mixture is stirred at 2° C. for another 20 min. The resulting clear reddish diazonium salt solution is now added through a filter to a solution of potassium iodide (135.0 g, 813 mmol) in 200 ml of dist. water. The reaction mixture is stirred at 80° C. for 1 h. In the course of this, the solution becomes black with vigorous gas evolution and an oily organic phase separates out. After cooling, the organic phase is removed and the aqueous phase is extracted four times more with 100 ml of ether. The combined organic phases are washed with dilute sodium hydroxide solution and dist. water, and dried over sodium sulphate. After the solvent has been removed, the crude product is distilled in a membrane-pump vacuum. The slightly reddish target product distils over at a temperature of 100-105° C. (15 mbar).



[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:10]=[CH:9][C:7](N)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:20].[K+]>O>[CH:1]([C:4]1[CH:10]=[CH:9][C:7]([I:20])=[CH:6][CH:5]=1)([CH3:3])[CH3:2] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
49.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=CC=C(N)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
25.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Four
[Compound]
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
135 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 2° C. for another 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not rise above 20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
On completion of the dropwise addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred at 80° C. for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted four times more with 100 ml of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with dilute sodium hydroxide solution and dist
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
water, and dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvent has been removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the crude product is distilled in a membrane-pump vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The slightly reddish target product distils over at a temperature of 100-105° C. (15 mbar)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
